3-chloro-4-ethoxy-N-(2-methoxyphenyl)benzamide
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Overview
Description
3-chloro-4-ethoxy-N-(2-methoxyphenyl)benzamide, also known as CHEMBL298136, is a chemical compound that belongs to the class of benzamides. It is a white solid with a molecular weight of 348.8 g/mol and the molecular formula C17H18ClNO3. This compound has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The exact mechanism of action of 3-chloro-4-ethoxy-N-(2-methoxyphenyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-4-ethoxy-N-(2-methoxyphenyl)benzamide can reduce inflammation and pain in animal models. It has also been shown to have anticonvulsant effects, indicating its potential use in the treatment of epilepsy. Additionally, this compound has been found to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-chloro-4-ethoxy-N-(2-methoxyphenyl)benzamide in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a useful tool for studying the mechanisms of these processes. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 3-chloro-4-ethoxy-N-(2-methoxyphenyl)benzamide. One area of interest is its potential use in the treatment of epilepsy, given its anticonvulsant effects. Additionally, further studies could investigate its potential use in the treatment of other inflammatory conditions, such as arthritis or inflammatory bowel disease. Finally, research could focus on developing more efficient synthesis methods for this compound to improve its availability and potential use in drug development.
Synthesis Methods
The synthesis of 3-chloro-4-ethoxy-N-(2-methoxyphenyl)benzamide involves the reaction of 3-amino-4-chlorobenzamide with 2-methoxyaniline in the presence of sodium carbonate and ethanol. The resultant product is then treated with ethyl iodide to obtain the final product.
Scientific Research Applications
3-chloro-4-ethoxy-N-(2-methoxyphenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs for various diseases.
properties
IUPAC Name |
3-chloro-4-ethoxy-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-3-21-14-9-8-11(10-12(14)17)16(19)18-13-6-4-5-7-15(13)20-2/h4-10H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULDMOWCTKBAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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